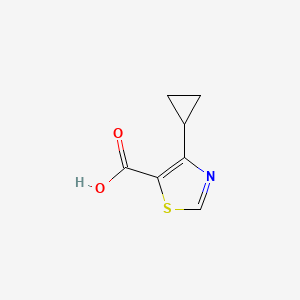

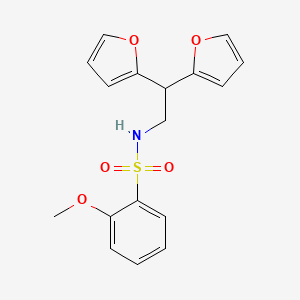

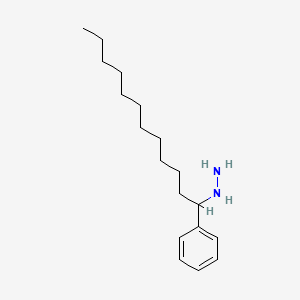

N-(4-乙基苯基)-4-(1H-吲哚-3-基)-3,6-二氢吡啶-1(2H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Dihydropyridines are a class of compounds that are often used in medicine, particularly for the treatment of high blood pressure.

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . The Fischer indole synthesis is one common method, which involves the reaction of phenylhydrazine with a carbonyl compound . For dihydropyridines, the Hantzsch dihydropyridine synthesis is a well-known method, which involves a multi-component reaction of a β-ketoester, an aldehyde, and ammonia or an ammonium salt.Molecular Structure Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Dihydropyridines have a nitrogen-containing heterocyclic ring.Chemical Reactions Analysis

Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom . Dihydropyridines can undergo oxidation to yield pyridine derivatives.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Indoles generally have a high melting point and are usually soluble in organic solvents .科学研究应用

优化变构调节的化学功能

Khurana 等人 (2014) 的一项研究重点优化吲哚-2-羧酰胺的化学功能,以改善大麻素受体 1 (CB1) 的变构参数。该研究强调了特定结构特征(如链长和吸电子基团)对变构调节中的结合亲和力和协同性的重要性,从而确定了有效的 CB1 调节剂 (Khurana 等人,2014)。

止痛活性的化学修饰

Nie 等人 (2020) 探讨了某些羧酰胺衍生物的化学修饰和止痛活性。通过用不同的支架替换母体化合物 BCTC 中的特定环,他们旨在改善药理特性和耐受性,表明结构修饰在增强化合物的止痛特性中的潜力 (Nie 等人,2020)。

发现选择性和口服有效的抑制剂

Schroeder 等人 (2009) 报告了发现一种选择性和口服有效的 Met 激酶超家族抑制剂,展示了通过结构取代识别具有改善的酶效力、溶解性和激酶选择性的化合物的过程。这项研究强调了二氢吡啶衍生物在开发靶向癌症疗法中的应用 (Schroeder 等人,2009)。

二氢吡啶的抗分枝杆菌活性

Mohammadpour (2012) 的研究重点是合成具有羧酰胺的二氢吡啶 (DHP),以评估其抗结核活性。该研究发现某些化合物对分枝杆菌属具有有效的活性,与已确定的治疗方法相当,突出了 DHP 衍生物在结核病管理中的治疗潜力 (Mohammadpour,2012)。

属性

IUPAC Name |

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-2-16-7-9-18(10-8-16)24-22(26)25-13-11-17(12-14-25)20-15-23-21-6-4-3-5-19(20)21/h3-11,15,23H,2,12-14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONYOPGEFYJDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)

![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)